molecular formula C24H22N2S B2771421 2-(benzylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole CAS No. 1207026-82-1

2-(benzylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2771421
CAS No.: 1207026-82-1
M. Wt: 370.51
InChI Key: DYJGLPZWWBPAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C24H22N2S and its molecular weight is 370.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

  • One-Pot Synthesis with Amberlite IR-120(H): Imidazoles like the one have gained attention due to their unique physicochemical properties and medicinal value. A study by Gurav et al. (2022) highlights an efficient one-pot synthesis method for 2,4,5-trisubstituted imidazoles using Amberlite IR-120(H) as a catalyst. This process is significant for its simplicity and mild conditions.

Chemical Properties

  • Carbon-13 NMR Studies of Tautomerism: Imidazole derivatives exhibit tautomerism, which is the transfer of a proton within the molecule, significantly affecting their properties. Papadopoulos and Hollstein (1982) conducted a study to understand this phenomenon in 2-substituted imidazoles using carbon-13 NMR spectroscopy.

Biological Activity

  • Antibacterial and Antifungal Properties: A study by Smitha et al. (2018) on novel imidazole derivatives, including those similar to the compound , reveals antibacterial activity against both gram-positive and gram-negative bacteria. Their research includes both experimental and computational analyses.
  • Anti-tubercular Activity: Research on benzimidazole–oxadiazole hybrid molecules, which are structurally related to the compound, shows promising antimicrobial and anti-tubercular properties. This study by Shruthi et al. (2016) emphasizes their potential in developing new antimicrobial agents.

Material Science

  • Corrosion Inhibition: Imidazole derivatives, including 1-(p-tolyl)-4-methylimidazole, have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments. A study by Gašparac et al. (2000) highlights the adsorption behavior and inhibitory efficiency of these compounds on copper surfaces.

Photophysical Properties

  • Fluorescence Spectral Studies: Imidazole derivatives exhibit interesting photophysical properties. A study by Jayabharathi et al. (2012) investigates the fluorescence behavior of similar compounds in various solvents, providing insights into their photophysical characteristics.

Properties

IUPAC Name

2-benzylsulfanyl-1-(2-methylphenyl)-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2S/c1-18-12-14-21(15-13-18)23-16-25-24(27-17-20-9-4-3-5-10-20)26(23)22-11-7-6-8-19(22)2/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJGLPZWWBPAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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